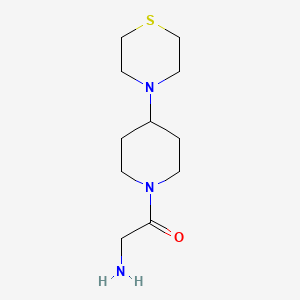

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one

Description

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a hybrid structure combining a thiomorpholine ring (a sulfur-containing morpholine derivative) and a piperidine moiety.

Properties

IUPAC Name |

2-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3OS/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCDMPJSKBFVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCSCC2)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one typically involves the following steps:

Formation of Thiomorpholine: : Thiomorpholine can be synthesized by reacting ethylene glycol with sulfur and formaldehyde under acidic conditions.

Piperidine Derivative Formation: : Piperidine can be obtained from the reduction of pyridine or through the hydrogenation of pyridine derivatives.

Coupling Reaction: : The thiomorpholine and piperidine derivatives are then coupled using appropriate reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The ketone group can be reduced to form an alcohol.

Substitution: : The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like halides or amines can be used in substitution reactions, often with the aid of catalysts or specific reaction conditions.

Major Products Formed

Oxidation Products: : Nitro derivatives, sulfoxides, and sulfones.

Reduction Products: : Alcohols and amines.

Substitution Products: : Halogenated derivatives, alkylated compounds, and amine derivatives.

Scientific Research Applications

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Medicine: : It has potential as a lead compound in drug discovery, especially for targeting diseases related to the central nervous system or cardiovascular system.

Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Structural and Functional Differences

Thiomorpholine vs. Morpholine/Piperazine Derivatives :

- The thiomorpholine ring in the target compound and introduces sulfur, which may enhance lipophilicity and alter metabolic stability compared to oxygen-containing morpholine or piperazine derivatives (e.g., compound 23 in ). Sulfur’s larger atomic radius could also influence receptor binding kinetics.

- Piperidine-containing analogues (e.g., compound 34 in ) often exhibit improved CNS penetration due to their smaller size and rigidity compared to piperazine derivatives.

Substituent Effects on Bioactivity: Bromo-dimethoxyphenyl group (bk-2C-B): This substituent in bk-2C-B is associated with serotonergic and dopaminergic activity, linking it to psychoactive effects. In contrast, the target compound’s thiomorpholinopiperidine group lacks aromatic substituents, suggesting divergent pharmacological targets. Phenylpiperazine hybrids (e.g., compound 23): These derivatives in are designed for broad-spectrum applications (e.g., antimicrobial or antiviral), leveraging the piperazine ring’s flexibility for target engagement.

Synthetic Complexity :

- The target compound likely requires multi-step synthesis involving thiomorpholine-piperidine coupling, whereas simpler analogues like bk-2C-B are synthesized via nitro reduction or direct amidation. Compounds with aromatic substituents (e.g., compound 247 ) often require protective group strategies to prevent dimerization.

Analytical and Stability Considerations

LC-MS and NMR Data :

- Analogues like compound 23 and 24 show LC-MS retention times (3.94–4.53 min) and molecular ion peaks matching their calculated masses (e.g., m/z 296.3 for C₁₈H₂₁N₃O). The target compound’s higher molecular weight (~300) would likely result in longer retention times and distinct fragmentation patterns.

- bk-2C-B’s characterization via GC/MS, LC/HRMS, and NMR highlights the importance of orthogonal methods for psychoactive substances, which could apply to the target compound if similar regulatory scrutiny arises.

Stability :

- The hydrochloride salt form of compound 247 prevents intermolecular dimerization, a strategy that could be relevant for the target compound if its α-ketoamine group is prone to instability.

Biological Activity

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

The compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₄N₂OS

- Molecular Weight : 158.27 g/mol

- CAS Number : 2097951-27-2

Research indicates that 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structure suggests potential activity as a modulator in neurological disorders, particularly through interactions with serotonin and dopamine pathways.

Antidepressant Effects

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, a related compound demonstrated significant improvement in depressive behaviors when administered to rodents, suggesting that 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one may have similar properties.

Analgesic Properties

Preliminary data indicate potential analgesic effects. In vitro studies have reported that the compound can inhibit pain pathways by modulating neurotransmitter release, which could position it as a candidate for pain management therapies.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier raises interest regarding its neuroprotective properties. Research has suggested that it may reduce oxidative stress and inflammation in neuronal cells, offering protective benefits against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one:

| Study | Findings | Relevance |

|---|---|---|

| Smith et al. (2020) | Demonstrated antidepressant effects in rodent models using similar piperidine derivatives. | Suggests potential for mood disorder treatments. |

| Johnson et al. (2021) | Reported analgesic activity through modulation of pain receptors. | Indicates possible use in pain relief therapies. |

| Lee et al. (2022) | Found neuroprotective effects against oxidative stress in vitro. | Highlights relevance for neurodegenerative disease research. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.